N-Methylpropargylamine
Overview
Description
N-Methylpropargylamine, also known as 3-Methylamino-1-propyne, is an organic compound with the molecular formula HC≡CCH2NHCH3. It is a member of the propargylamine family, characterized by the presence of a propargyl group (HC≡CCH2-) attached to an amine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
N-Methylpropargylamine primarily targets Monoamine Oxidase (MAO) , specifically the isoform MAO-B . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, such as dopamine, norepinephrine, and serotonin .
Mode of Action
This compound acts as an irreversible selective MAO-B inhibitor . It binds to the active site of the MAO-B enzyme, preventing it from breaking down monoamine neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects on neuronal communication and brain function .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the monoamine metabolic pathway . By preventing the breakdown of monoamine neurotransmitters, this compound can influence several downstream effects, such as mood regulation, cognitive function, and motor control .
Pharmacokinetics
Its metabolism likely involves enzymatic processes, and it is probably excreted in the urine .
Result of Action
The primary result of this compound’s action is an increase in the levels of monoamine neurotransmitters in the brain . This can lead to various effects, depending on the specific neurotransmitter involved. For example, increased dopamine levels can improve motor control and mood, while increased serotonin levels can enhance mood and social behavior .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect monoamine neurotransmitter levels can potentiate or diminish its effects. Additionally, factors such as pH and temperature can influence the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpropargylamine can be synthesized through several methods, including:
A3 Coupling Reaction: This method involves the reaction of an alkyne, an aldehyde, and an amine in the presence of a catalyst.
KA2 Coupling Reaction: This method involves the reaction of a ketone, an alkyne, and an amine, also under solvent-free conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale A3 coupling reactions, utilizing efficient catalysts to maximize yield and minimize by-products. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methylpropargylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones when reacted with supercritical carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Supercritical carbon dioxide is commonly used as a reagent for oxidation reactions involving this compound.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
N-Methylpropargylamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including monoamine oxidase inhibitors, which are used to treat neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is used in studies involving enzyme inhibition and neuroprotection.
Industrial Applications: It is used in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Pargyline (N-Methyl-N-propargylbenzylamine): Another monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Rasagiline (N-Methyl-1-®-aminoindan): A selective monoamine oxidase B inhibitor with neuroprotective properties.
Selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine): Used for the treatment of Parkinson’s disease and has similar mechanisms of action.
Uniqueness: N-Methylpropargylamine is unique due to its simple structure and versatility in various chemical reactions. Its ability to act as a building block for more complex molecules and its effectiveness as a monoamine oxidase inhibitor make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-methylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4-5-2/h1,5H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYIDOMCULPIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188659 | |
Record name | N-Methylpropyn-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
Record name | N-Methylpropyn-2-ylamine | |
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URL | https://haz-map.com/Agents/19932 | |
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CAS No. |
35161-71-8 | |
Record name | N-Methylpropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35161-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpropyn-2-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35161-71-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56897 | |
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Record name | N-Methylpropyn-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpropyn-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.632 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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